molecular formula C14H16O4 B1607122 Ethyl 2-benzoyl-3-ethoxyacrylate CAS No. 39973-76-7

Ethyl 2-benzoyl-3-ethoxyacrylate

Cat. No. B1607122
Key on ui cas rn: 39973-76-7
M. Wt: 248.27 g/mol
InChI Key: YAHUDNWHZFLCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08067447B2

Procedure details

A mixture of ethyl 3-oxo-3-phenylpropanoate (17.2 mL, 100 mmol), triethyl orthoformate (24.5 mL, 150 mmol), and acetic anhydride (38 mL, 400 mmol) was stirred at 135° C. for 5 hr. Distillation under reduced pressure gave ethyl 2-benzoyl-3-ethoxyacrylate (14.7 g, 59 mmol, 59% yield) as a yellow liquid.
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH:15](OCC)(OCC)[O:16][CH2:17][CH3:18].C(OC(=O)C)(=O)C>>[C:2]([C:3](=[CH:15][O:16][CH2:17][CH3:18])[C:4]([O:6][CH2:7][CH3:8])=[O:5])(=[O:1])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
17.2 mL
Type
reactant
Smiles
O=C(CC(=O)OCC)C1=CC=CC=C1
Name
Quantity
24.5 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
was stirred at 135° C. for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C(C(=O)OCC)=COCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 59 mmol
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.